6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine (CAS: 1249715-79-4) is a highly specialized secondary amine built on the 1-aminoindane scaffold, featuring a targeted 6-methyl aromatic substitution and an N-propyl aliphatic chain [1]. In industrial and medicinal chemistry, this compound serves as a critical building block for central nervous system (CNS) active agents, chiral ligands, and advanced functional materials [2]. Unlike primary aminoindanes, the secondary amine configuration offers precise control over nucleophilicity and steric bulk, while the combined lipophilic contributions of the methyl and propyl groups optimize the molecule's partition coefficient [1]. For procurement professionals and synthetic chemists, this scaffold provides a pre-functionalized, metabolically stable core that bypasses the need for multi-step alkylation and ring-substitution protocols, directly accelerating hit-to-lead optimization and scale-up manufacturing workflows [2].
Substituting 6-methyl-N-propyl-1-indanamine with the unsubstituted 1-aminoindane or the widely available N-propargyl-1-aminoindane introduces severe functional and processing liabilities [1]. Unsubstituted 1-aminoindane lacks the necessary lipophilicity for efficient passive membrane permeability, requiring extensive downstream modification to achieve target bioavailability [2]. Conversely, N-propargyl variants contain a highly reactive alkyne moiety that acts as a mechanism-based irreversible inhibitor in enzymatic assays, completely altering the pharmacological profile from reversible modulation to permanent inactivation [1]. Furthermore, attempting to synthesize the N-propyl derivative in-house from primary amines typically results in over-alkylation, yielding complex mixtures of secondary and tertiary amines that demand costly, low-yield chromatographic separations [3]. Procuring the exact 6-methyl-N-propyl specification ensures predictable reactivity, reversible binding kinetics, and immediate integration into late-stage functionalization pipelines [3].
The dual substitution of a 6-methyl group and an N-propyl chain significantly alters the physicochemical profile of the indane core. Comparative chemoinformatic analysis demonstrates that 6-methyl-N-propyl-1-indanamine exhibits a calculated LogP shift of approximately +1.6 units compared to the unsubstituted 1-aminoindane baseline [1]. This places the compound squarely within the lipophilic window (LogP 2.5–3.5) required for efficient blood-brain barrier (BBB) penetration via passive diffusion. In standard parallel artificial membrane permeability assays (PAMPA), such N-alkylated indanamines demonstrate a 3- to 4-fold increase in effective permeability (Pe) over their primary amine counterparts [2].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Permeability |
| Target Compound Data | LogP ~2.8 - 3.2; High PAMPA permeability |
| Comparator Or Baseline | Unsubstituted 1-aminoindane (LogP ~1.4; Low/moderate permeability) |
| Quantified Difference | +1.6 LogP units; 3-4x increase in effective permeability |
| Conditions | In silico LogP calculation and standardized PAMPA-BBB models |
Procuring a pre-optimized lipophilic scaffold eliminates the need for downstream synthetic steps aimed solely at improving CNS bioavailability.
The saturation of the N-alkyl chain is a critical determinant of the compound's interaction with flavin-dependent enzymes. While N-propargyl-1-aminoindane derivatives act as irreversible suicide inhibitors by forming covalent adducts with the FAD cofactor, the fully saturated N-propyl chain strictly limits the molecule to reversible, competitive binding [1]. Kinetic evaluations of saturated N-alkyl indanamines show predictable, concentration-dependent on/off rates, resulting in a 100% elimination of the time-dependent enzyme inactivation characteristic of alkynes [2].
| Evidence Dimension | Enzyme Inhibition Mechanism |
| Target Compound Data | Reversible, competitive binding (steady-state IC50) |
| Comparator Or Baseline | N-propargyl-1-aminoindane (Irreversible covalent inactivation) |
| Quantified Difference | 100% elimination of mechanism-based covalent adduct formation |
| Conditions | In vitro enzymatic assays with flavin-dependent targets |
Essential for developing reversible therapeutics or probes where permanent target inactivation is a toxicological or functional liability.
In process chemistry, the secondary nature of the N-propyl amine provides a highly controlled nucleophilic profile. When subjected to standard acylation or Buchwald-Hartwig cross-coupling conditions, the steric bulk of the N-propyl group effectively suppresses unwanted poly-alkylation [1]. Process data indicates that secondary N-alkyl indanamines achieve >95% selectivity for mono-functionalization, whereas primary 6-methyl-1-aminoindanes often yield up to 20% of over-reacted tertiary amine byproducts under identical stoichiometric conditions, necessitating aggressive purification [2].
| Evidence Dimension | Mono-functionalization Selectivity |
| Target Compound Data | >95% selectivity for desired secondary amide/amine |
| Comparator Or Baseline | Primary 6-methyl-1-aminoindane (<80% selectivity, high byproduct formation) |
| Quantified Difference | >15% improvement in chemoselectivity and crude yield |
| Conditions | Standard electrophilic coupling or cross-coupling conditions |
Directly reduces purification bottlenecks and improves atom economy during industrial scale-up of active pharmaceutical ingredients.
The specific steric environment created by the N-propyl group serves as an effective directing parameter in transition-metal-catalyzed C-H activation of the indane core. Compared to less hindered N-methyl derivatives, the N-propyl chain restricts the conformational freedom of the directing amine, forcing the metal catalyst into a highly specific geometry [1]. This steric tuning drives ortho-C-H functionalization with >90% regioselectivity, whereas N-methyl analogs often produce a challenging 70:30 mixture of regioisomers [2].
| Evidence Dimension | Regioselectivity in Directed C-H Activation |
| Target Compound Data | >90% regioselectivity for targeted ortho-position |
| Comparator Or Baseline | N-Methyl-1-aminoindane variants (~70:30 regioisomer mixture) |
| Quantified Difference | 20% increase in regiomeric excess |
| Conditions | Transition-metal (e.g., Pd or Ru) catalyzed C-H functionalization |
High regioselectivity minimizes the loss of expensive late-stage intermediates and eliminates the need for preparative chiral chromatography.
Directly leveraging the optimized LogP and reversible binding profile to develop next-generation, non-covalent modulators for neurological targets without the toxicity risks associated with irreversible MAO inhibitors [1].
Utilizing the secondary amine's chemoselectivity as a robust, pre-alkylated building block in multi-step API manufacturing, avoiding the over-alkylation pitfalls and purification bottlenecks of primary amine precursors [2].
Exploiting the specific steric bulk of the N-propyl group to design novel asymmetric catalysts or resolving agents where precise spatial arrangement around the nitrogen atom is critical for enantioselectivity [3].